Ethyl methyl chlorothiophosphate
Overview
Description
Ethyl methyl chlorothiophosphate is a chemical compound with the molecular formula C3H8ClO2PS . It contains a total of 15 bonds, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphonate (thio-) .
Molecular Structure Analysis
The molecular structure of Ethyl methyl chlorothiophosphate comprises of 15 bonds in total, including 7 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 phosphonate (thio-) .Chemical Reactions Analysis
Nucleophilic substitution reactions of ethyl methyl chlorothiophosphates with substituted anilines and deuterated anilines have been investigated kinetically . A concerted mechanism is proposed based on the selectivity parameters .Scientific Research Applications
Kinetics and Mechanism Studies : Ethyl methyl chlorothiophosphate's reaction with anilines in acetonitrile is investigated, providing insights into nucleophilic substitution reactions and reaction mechanisms, including deuterium kinetic isotope effects and transition state theories (Barai, Hoque, & Lee, 2013).
Role in Detoxification : Research explores the enzymatic detoxification of organophosphate compounds, including Ethyl methyl chlorothiophosphate, by liver proteins, highlighting its importance in the metabolism of phosphate triester pesticides (Hutson, Pickering, & Donninger, 1972).
Environmental Impact and Safety : Studies on the presence of organophosphates like Ethyl methyl chlorothiophosphate in surface waters and their elimination in water purification processes emphasize the environmental aspects and safety concerns (Andresen, Grundmann, & Bester, 2004).
Neurotoxic Effects : Investigations into the neurotoxic effects of various organophosphorus compounds, including Ethyl methyl chlorothiophosphate, on livestock, provide insights into their impact on the nervous system and potential hazards (Soliman, Svendsgaard, Farmer, Curley, & Durham, 1983).
Chemical Degradation Studies : Analysis of the enzymatic degradation pathways of organophosphate compounds like Ethyl methyl chlorothiophosphate, understanding the mechanisms responsible for their detoxification, and developing quantitative methods for measuring degradation (Neal & Dubois, 1965).
Extraction and Desulfurization Studies : Research into the extraction of aromatic sulfur compounds from petroleum fuels using ionic liquids has implications for environmental management and pollution reduction (Varma, Ramalingam, & Banerjee, 2011).
Soil Interaction and Agricultural Impact : Understanding the interaction of Ethyl methyl chlorothiophosphate with soil, its persistence, and recovery in various agricultural settings contributes to the knowledge of its environmental fate and implications for sustainable agriculture (Cisar & Snyder, 1996).
Potential Applications in Textile Industry : The study of cellulose dissolution with ionic liquids, including those derived from Ethyl methyl chlorothiophosphate, opens avenues for applications in the textile and material sciences sectors (Fukaya, Hayashi, Wada, & Ohno, 2008).
Future Directions
properties
IUPAC Name |
chloro-ethoxy-methoxy-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClO2PS/c1-3-6-7(4,8)5-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHUURFQWCMINB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClO2PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927857 | |
Record name | O-Ethyl O-methyl phosphorochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl chlorothiophosphate | |
CAS RN |
13289-13-9 | |
Record name | Phosphorochloridothioic acid, O-ethyl O-methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13289-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphorochloridothioic acid, O-ethyl O-methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013289139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Ethyl O-methyl phosphorochloridothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30927857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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